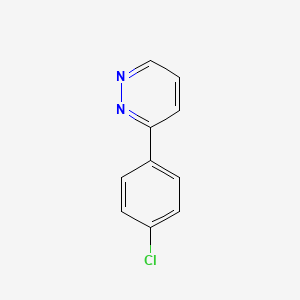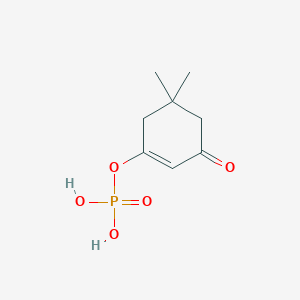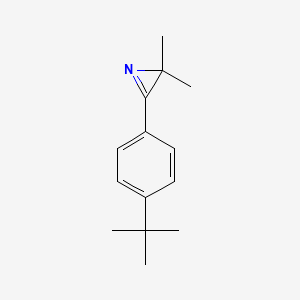![molecular formula C15H27NSi B12541406 N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine CAS No. 143379-90-2](/img/structure/B12541406.png)
N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine is a chemical compound known for its applications in organic synthesis. It is a derivative of amine and contains a trimethylsilyl group, which makes it a valuable reagent in various chemical reactions. The compound is used to modify polar organic compounds and is involved in stereospecific addition reactions as well as nucleophilic substitutions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine typically involves the reaction of diethylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Diethylamine+Trimethylsilyl chloride→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or other nucleophiles can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields amine oxides, while reduction produces secondary amines .
Applications De Recherche Scientifique
N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine is widely used in scientific research due to its versatility:
Chemistry: It is used as a silylating agent to protect functional groups during synthesis.
Biology: The compound is used in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group is known for its ability to stabilize reactive intermediates, making it a valuable tool in organic synthesis. The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyltrimethylsilylamine: Similar in structure but lacks the phenyl group.
(Diethylamino)trimethylsilane: Another silylating agent with similar applications.
Uniqueness
N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine is unique due to the presence of the phenyl group, which enhances its reactivity and makes it suitable for a wider range of applications compared to its analogs .
Propriétés
Numéro CAS |
143379-90-2 |
|---|---|
Formule moléculaire |
C15H27NSi |
Poids moléculaire |
249.47 g/mol |
Nom IUPAC |
N,N-diethyl-2-(4-trimethylsilylphenyl)ethanamine |
InChI |
InChI=1S/C15H27NSi/c1-6-16(7-2)13-12-14-8-10-15(11-9-14)17(3,4)5/h8-11H,6-7,12-13H2,1-5H3 |
Clé InChI |
MFASKQAXOTUFJC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC1=CC=C(C=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



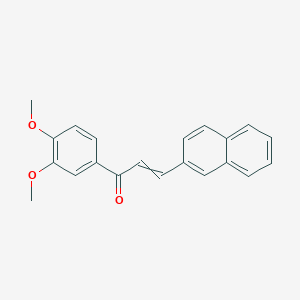
![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
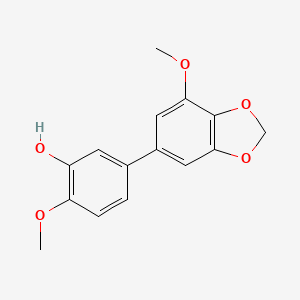
methanone](/img/structure/B12541348.png)
![Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate](/img/structure/B12541358.png)
![Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B12541360.png)
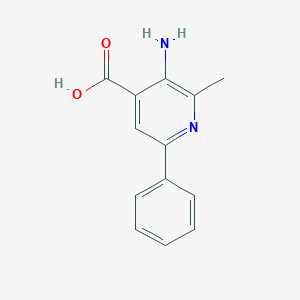

![Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane](/img/structure/B12541376.png)
![2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12541384.png)
